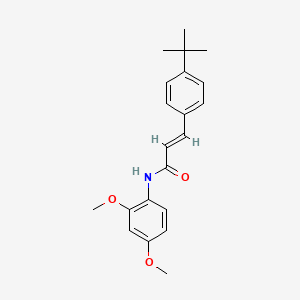

N-(2-(2-fluorophenyl)-2-methoxypropyl)benzenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N-(2-(2-fluorophenyl)-2-methoxypropyl)benzenesulfonamide” is a complex chemical compound. It likely contains a benzenesulfonamide group, which is common in many pharmaceuticals and is known for its antibacterial properties .

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through substitution reactions . For example, N-(2-Fluorophenyl)-1-(5-nitrothiophen-2-yl)methanimine has been synthesized through a two-step substitution reaction .Molecular Structure Analysis

The molecular structure of similar compounds has been determined using techniques like single-crystal X-ray determination . The structure is often further analyzed using computational methods like density functional theory (DFT) and Hartree-Fock (HF) calculations .Aplicaciones Científicas De Investigación

Electrophilic Fluorinating Reagent

- Application : N-fluoro-(3,5-di-tert-butyl-4-methoxy)benzenesulfonimide (NFBSI), a sterically demanding analogue of N-(2-(2-fluorophenyl)-2-methoxypropyl)benzenesulfonamide, is used as an electrophilic fluorinating reagent. It enhances the enantioselectivity in certain fluorination reactions, providing an 18% increase in selectivity compared to traditional reagents like NFSI (Yasui et al., 2011).

Cyclooxygenase-2 Inhibition

- Application : Substituted benzenesulfonamide moiety, a component of the N-(2-(2-fluorophenyl)-2-methoxypropyl)benzenesulfonamide structure, is significant in synthesizing compounds with cyclooxygenase-2 inhibitory properties. This application is crucial for developing anti-inflammatory and potential cancer treatments (Pal et al., 2003).

Kynurenine 3-Hydroxylase Inhibition

- Application : Compounds derived from N-(2-(2-fluorophenyl)-2-methoxypropyl)benzenesulfonamide are used as inhibitors of kynurenine 3-hydroxylase. These inhibitors can potentially aid in exploring the pathophysiological role of the kynurenine pathway after neuronal injury (Röver et al., 1997).

Antitubulin Agents and STAT3 Inhibition

- Application : N-sulfonyl-aminobiaryl derivatives, related to the core structure of N-(2-(2-fluorophenyl)-2-methoxypropyl)benzenesulfonamide, act as novel antitubulin agents. These compounds inhibit tubulin polymerization and STAT3 phosphorylation, marking them as potent anticancer agents (Lai et al., 2015).

COX-2 Selective Inhibition

- Application : Derivatives of N-(2-(2-fluorophenyl)-2-methoxypropyl)benzenesulfonamide are used to synthesize selective COX-2 inhibitors. These inhibitors are crucial in treating conditions like rheumatoid arthritis, osteoarthritis, and acute pain, showcasing the compound's significance in medicinal chemistry (Hashimoto et al., 2002).

Fluorometric Sensing Applications

- Application : Some derivatives of N-(2-(2-fluorophenyl)-2-methoxypropyl)benzenesulfonamide are employed in fluorometric sensing, particularly for metal ion selectivity. These applications are crucial in environmental monitoring and chemical analysis (Bozkurt & Gul, 2018).

Propiedades

IUPAC Name |

N-[2-(2-fluorophenyl)-2-methoxypropyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18FNO3S/c1-16(21-2,14-10-6-7-11-15(14)17)12-18-22(19,20)13-8-4-3-5-9-13/h3-11,18H,12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQCBQWRDAMFYET-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNS(=O)(=O)C1=CC=CC=C1)(C2=CC=CC=C2F)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18FNO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[2-(2-Fluorophenyl)-2-methoxypropyl]benzenesulfonamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

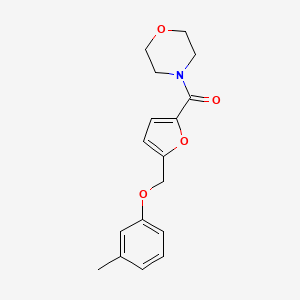

![12-(Benzenesulfonyl)-4-methoxy-9,10-dimethyl-8-oxa-10-azatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one](/img/structure/B2843074.png)

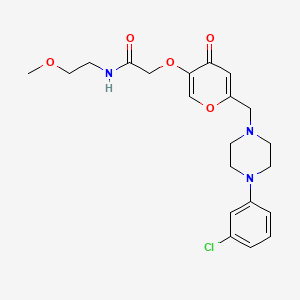

![methyl 1-[(2-formylphenoxy)methyl]-1H-pyrazole-3-carboxylate](/img/structure/B2843075.png)

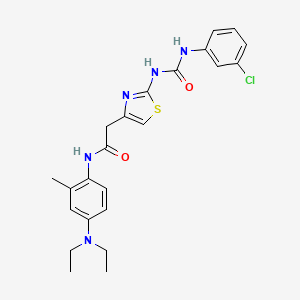

![ethyl 3-[4-(2,4-dichlorobenzoyl)-1-methyl-1H-pyrrol-2-yl]acrylate](/img/structure/B2843078.png)

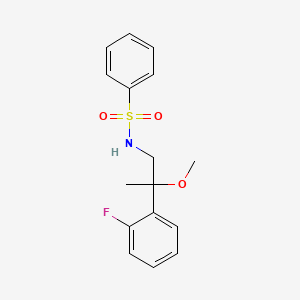

![2-bromo-N-(2-imidazo[1,2-a]pyridin-2-ylethyl)benzamide](/img/structure/B2843081.png)

![8-(2-Fluorobenzyl)-3-(4-fluorobenzyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2843085.png)